Di-tert-butyl dicarbonate

Beschreibung

reagent fortert-butylcarbonylating amino acids

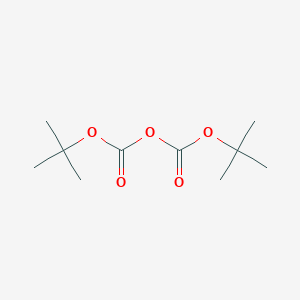

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHSDKLCOJIUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051904 | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS] | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24424-99-5 | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24424-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butoxycarbonyl)oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024424995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-tert-butyl dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL DICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z10Q236C3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Di-tert-butyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its widespread adoption is due to the simplicity of its introduction, its stability across a broad range of reaction conditions, and the mild conditions required for its removal.[1] This technical guide provides a comprehensive analysis of the mechanism of action of di-tert-butyl dicarbonate (B1257347) (Boc anhydride), the most common reagent for Boc protection.

Core Mechanism of Amine Protection

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction.[2] The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640).[1][3][4] This forms a transient tetrahedral intermediate.[1][2] The intermediate then collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into the stable and neutral byproducts, tert-butanol (B103910) and carbon dioxide gas.[1][2][3] The evolution of carbon dioxide provides a significant thermodynamic driving force for the reaction.[2][5]

The overall reaction is generally clean, with volatile or easily removable byproducts, which simplifies the purification of the desired N-Boc protected amine.[2] The resulting N-tert-butoxycarbonyl derivative, a carbamate (B1207046), effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical transformations on other parts of the molecule.[1]

In the absence of a base, the reaction can still proceed. The amine itself acts as a base to neutralize the protonated amine intermediate. The tert-butyl carbonate leaving group abstracts a proton from the protonated amine. This unstable tert-butyl bicarbonate then decomposes to tert-butanol and carbon dioxide.[3]

The reaction can be accelerated by the addition of a base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or sodium hydroxide (B78521).[1][4][6] The base assists in deprotonating the protonated amine intermediate, which is formed after the initial nucleophilic attack.[4] This regenerates the free amine, allowing it to react further and driving the reaction to completion. The tert-butyl carbonate decomposes to tert-butoxide and carbon dioxide, with the tert-butoxide being a stronger base than typical amine bases used.[4]

For less nucleophilic or sterically hindered amines, 4-dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst.[5] DMAP is a hypernucleophilic acylation catalyst. It first reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more electrophilic than Boc anhydride itself. The amine then attacks this activated species, leading to the formation of the Boc-protected amine and regenerating the DMAP catalyst.[5]

Quantitative Data on Boc Protection

The efficiency of Boc protection is influenced by the nature of the amine substrate, the solvent, and the presence of catalysts.

| Substrate Type | Reagent System | Solvent | Conditions | Time | Yield (%) | Reference |

| Primary & Secondary Amines | (Boc)₂O | THF, DCM | Room Temp | 6-12 h | 90-99 | [1] |

| Amino Acids, Amines | (Boc)₂O with Base (NaOH, NaHCO₃, TEA) | Biphasic (DCM/H₂O) or THF, Dioxane | 0°C to RT | 1-12 h | 85-98 | [1] |

| Less Nucleophilic Amines | (Boc)₂O with DMAP (catalytic) | THF or DCM | Room Temp | 1-12 h | 90-98 | [1] |

| Aromatic & Aliphatic Amines | (Boc)₂O with Lewis Acid (e.g., Zn(ClO₄)₂·6H₂O) | Acetonitrile or solvent-free | Room Temp | 5-30 min | 92-98 | [1] |

| Diverse Amines, Amino Esters | (Boc)₂O | Water:Acetone (9.5:0.5) | Room Temp | 8-12 min | 90-98 | [1][7] |

| Aromatic & Aliphatic Amines | (Boc)₂O with Iodine (catalytic) | Solvent-free | Room Temp | 15-120 min | 90-96 | [1] |

| Aniline | (Boc)₂O with Amberlite-IR 120 | Solvent-free | Room Temp | <1 min | 99 | [4] |

| Aliphatic Primary & Secondary Amines | (Boc)₂O with Amberlite-IR 120 | Solvent-free | Room Temp | 1-3 min | 95-99 | [4] |

Experimental Protocols

This protocol is a standard procedure for the N-Boc protection of a primary amine using Boc anhydride and a base.

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1-0.5 M.[1]

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[1]

-

Addition of Boc Anhydride: Add this compound ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[1][2]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] The reaction is typically complete within 1-6 hours.[2]

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.[2] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purification: The crude product can be purified by column chromatography if necessary.[2]

This method is commonly used for the protection of amino acids.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 equivalents) to maintain an alkaline pH.[2]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add this compound (1.1 equivalents) portion-wise to the reaction mixture while stirring.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, or until completion as monitored by TLC.[2]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate (B1210297) to remove any unreacted (Boc)₂O.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold aqueous solution of a suitable acid (e.g., citric acid or HCl). Extract the product into an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane.[1][5]

The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which makes it a better leaving group.[1] The protonated carbamate then fragments to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1][5] The tert-butyl cation can be trapped by a scavenger (e.g., anisole), deprotonate to form isobutylene (B52900) gas, or be captured by a nucleophilic solvent.[1][5]

Conclusion

The Boc protection of amines using this compound is a robust and versatile transformation in organic synthesis. A thorough understanding of its mechanism, the role of catalysts and reaction conditions, and the appropriate choice of experimental protocol is crucial for its successful application in research and development. The data and methodologies presented in this guide provide a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Boc Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) or (Boc)₂O, is an indispensable reagent in organic synthesis, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. The efficiency and success of reactions involving Boc anhydride are critically dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility characteristics is paramount for reaction optimization, impurity profiling, and process scale-up in research, pharmaceutical development, and manufacturing.

This technical guide provides a comprehensive overview of the solubility of Boc anhydride in a range of common organic solvents. Due to a scarcity of precise quantitative solubility data in publicly available literature, this document combines qualitative descriptions, estimated solubility derived from commercially available solutions, and detailed experimental protocols for the precise determination of its solubility.

Physicochemical Properties of Boc Anhydride

A foundational understanding of the physical and chemical properties of Boc anhydride is essential for its effective use and handling.

| Property | Value |

| Chemical Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol [1] |

| Appearance | Colorless solid or liquid[2] |

| Melting Point | 22-24 °C[1] |

| Boiling Point | 56-57 °C at 0.5 mmHg[1] |

| Density | Approximately 0.95 g/mL at 25 °C |

Solubility of Boc Anhydride in Organic Solvents

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) |

| Tetrahydrofuran (THF) | Miscible[1][3] | > 2.0 M (~43.6 g / 100 mL)[4][5] |

| Toluene (B28343) | Miscible[1][3] | ~70% w/w solution is commercially available[6][7] |

| Dichloromethane (DCM) | Miscible[1][3] | High; precise data unavailable |

| Acetonitrile (B52724) (ACN) | Miscible[1][3] | High; precise data unavailable |

| Ethyl Acetate (EtOAc) | Miscible | High; precise data unavailable |

| Dimethylformamide (DMF) | Miscible[1][3] | High; precise data unavailable |

| Acetone | Miscible[1][3] | High; precise data unavailable |

| Chloroform | Sparingly Soluble | Low; precise data unavailable |

| Methanol | Slightly Soluble | Low; precise data unavailable |

| Decalin | Miscible[1][3] | High; precise data unavailable |

| Dioxane | Miscible[1][3] | High; precise data unavailable |

| Carbon Tetrachloride | Miscible[1][3] | High; precise data unavailable |

| Water | Immiscible/Insoluble[1][3] | Very Low |

Note on Estimated Quantitative Solubility: The estimated values for THF and toluene are derived from the concentrations of commercially available solutions.[2][4][8][5][6][7][9] These represent a lower limit of solubility, as the actual saturation point may be higher.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is necessary. Below are detailed methodologies for key experiments to quantify the solubility of Boc anhydride.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the residual solute.

Materials:

-

Boc anhydride

-

Selected organic solvent

-

Analytical balance

-

Volumetric flask

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of Boc anhydride to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant using a volumetric pipette.

-

To remove any suspended microcrystals, pass the collected supernatant through a syringe filter into a pre-weighed vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of Boc anhydride.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the Boc anhydride residue.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of collected supernatant (mL)] x 100

-

Spectroscopic/Chromatographic Methods for Solubility Determination

These methods involve quantifying the concentration of Boc anhydride in a saturated solution using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Preparation of Saturated Solution and Calibration Standards:

-

Prepare a saturated solution of Boc anhydride in the chosen solvent as described in the gravimetric method.

-

Prepare a series of standard solutions of Boc anhydride of known concentrations in the same solvent.

2. Sample Analysis:

-

Withdraw a sample of the saturated supernatant and filter it.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample using a validated analytical method (GC, HPLC, or NMR).

3. Quantification and Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area in GC/HPLC, integral in NMR) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Example Analytical Method Conditions:

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column is often suitable.

-

Injector and Detector Temperature: Typically around 220 °C and 280 °C, respectively.

-

Carrier Gas: Helium or Hydrogen.

-

Detection: Flame Ionization Detector (FID) is commonly used.

-

-

High-Performance Liquid Chromatography (HPLC):

Solvent Selection for Reactions Involving Boc Anhydride

The choice of solvent is a critical parameter in reactions utilizing Boc anhydride. The ideal solvent should not only provide good solubility for Boc anhydride and other reactants but also be inert to the reaction conditions and facilitate product isolation.

Safety and Handling

Boc anhydride is a flammable solid and is harmful if inhaled. It is also an irritant to the eyes and skin.[13] Due to its low melting point, it may be a liquid at ambient temperatures. It is sensitive to moisture and can decompose to generate carbon dioxide, which can lead to pressure buildup in sealed containers.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and ignition sources.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14][15]

Conclusion

While precise, quantitative solubility data for Boc anhydride across a wide range of organic solvents is not extensively documented, its qualitative solubility is well-established as high in many common non-protic organic solvents. For applications where exact solubility is a critical parameter, the experimental protocols detailed in this guide provide a robust framework for its determination. A comprehensive understanding of both the qualitative and quantitative solubility of Boc anhydride, coupled with adherence to safe handling practices, will empower researchers, scientists, and drug development professionals to utilize this vital reagent with greater efficiency and success.

References

- 1. Boc Anhydride [chembk.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Boc anhydride [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 24424-99-5 | Sigma-Aldrich [sigmaaldrich.com]

- 6. survivaltechnologies.in [survivaltechnologies.in]

- 7. alkesht34.sg-host.com [alkesht34.sg-host.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

Thermal Stability of Di-tert-butyl Dicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is an indispensable reagent in modern organic synthesis, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. Despite its widespread use, the thermal instability of Boc anhydride (B1165640) presents significant safety and handling challenges. This technical guide provides an in-depth analysis of the thermal stability of di-tert-butyl dicarbonate, consolidating available data, outlining experimental protocols for its assessment, and detailing its decomposition pathway.

Core Concepts of Thermal Stability

This compound is a low-melting solid (melting point approximately 23°C) that is known to be thermally sensitive.[1][2] Its decomposition is an exothermic process that can become self-accelerating, leading to a thermal runaway reaction if not properly controlled. The decomposition is also accelerated by the presence of moisture, which can lead to a slow buildup of pressure in sealed containers even at ambient temperatures.[3] For this reason, it is often stored and sold in plastic containers rather than glass.

The primary decomposition products of this compound upon heating are isobutene, tert-butanol, and carbon dioxide.[1][4][5] The evolution of these gaseous byproducts is a key factor in the potential for pressure buildup and thermal runaway.

Quantitative Thermal Analysis Data

Due to the absence of specific quantitative data from experimental studies in the public domain, a data table summarizing these parameters cannot be provided at this time. Researchers are strongly encouraged to perform their own thermal hazard analysis under their specific process conditions.

Experimental Protocols for Thermal Stability Assessment

The following are detailed, generalized methodologies for the key experiments used to assess the thermal stability of a low-melting and potentially gas-evolving compound like this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a primary technique for determining the onset temperature of decomposition and the heat of decomposition.

Methodology:

-

Sample Preparation:

-

Due to the low melting point of this compound, it should be handled in a cool environment to maintain its solid state during sample preparation.

-

Accurately weigh 1-3 mg of the solid sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to contain any evolved gases and prevent mass loss during the initial stages of decomposition.

-

An empty, hermetically sealed aluminum pan should be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) to ensure it is in a solid state at the start of the experiment.

-

Ramp the temperature at a constant heating rate, typically 2-10°C/min. A slower heating rate provides better resolution of thermal events.

-

Heat the sample to a final temperature where decomposition is complete, but not unnecessarily high to avoid damaging the instrument. A preliminary TGA scan can help determine this upper limit.

-

-

Data Analysis:

-

The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.

-

The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the decomposition process.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid (melted) or solid this compound into a ceramic or aluminum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's microbalance.

-

Purge the furnace with an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature slightly above its melting point (e.g., 30°C) to ensure a consistent starting state.

-

Heat the sample at a constant rate, typically 10°C/min, to a temperature where the decomposition is complete.

-

-

Data Analysis:

-

The TGA thermogram will show a significant weight loss corresponding to the evolution of gaseous decomposition products.

-

The onset of decomposition can be identified as the temperature at which significant weight loss begins.

-

The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal stability of a substance under adiabatic conditions, which simulates a worst-case scenario for a thermal runaway.

Methodology:

-

Sample Preparation:

-

A known amount of the sample (typically 1-5 g) is loaded into a spherical, high-pressure sample bomb, usually made of titanium or another inert material.

-

The bomb is sealed to withstand the high pressures that can be generated during decomposition.

-

-

Instrument Setup:

-

The sample bomb is placed inside a calorimeter jacket which is heated to maintain an adiabatic environment (no heat exchange with the surroundings).

-

A thermocouple is attached to the bomb to monitor the sample temperature, and a pressure transducer records the pressure inside the bomb.

-

-

Experimental Procedure (Heat-Wait-Search Mode):

-

The system heats the sample in small, incremental steps (e.g., 5°C).

-

After each heating step, the system waits for thermal equilibrium and then searches for any self-heating of the sample.

-

If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode. The heaters in the calorimeter jacket then track the sample temperature to prevent any heat loss.

-

The temperature and pressure of the sample are continuously recorded until the reaction is complete.

-

-

Data Analysis:

-

The onset temperature for self-accelerating decomposition is determined.

-

The data provides temperature and pressure as a function of time, which can be used to calculate the time to maximum rate (TMR) and other safety parameters.

-

Thermal Decomposition Pathway and Experimental Workflow

The thermal decomposition of this compound is believed to proceed through a non-radical, concerted mechanism. The following diagrams illustrate the proposed decomposition pathway and a typical experimental workflow for assessing thermal stability.

References

- 1. organic chemistry - how to use this compound (diBOc) as a solvent? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Cas 24424-99-5,this compound | lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]

Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) or (Boc)₂O, is an indispensable reagent in organic synthesis, particularly for the protection of amine functionalities in the development of pharmaceuticals and peptides.[1][2] While remarkably useful, its handling is associated with significant health and safety risks, necessitating a thorough understanding of its properties and the implementation of stringent safety protocols. This guide provides an in-depth overview of the safety and handling precautions for di-tert-butyl dicarbonate, tailored for professionals in research and drug development.

Physicochemical and Toxicological Properties

This compound is a colorless solid or liquid with a low melting point, making it susceptible to being in either state at ambient laboratory temperatures.[1][3] It is highly volatile and possesses a characteristic sharp odor. A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₈O₅ | [1][4] |

| Molar Mass | 218.25 g/mol | [1][4] |

| Appearance | Colorless solid or oil | [1] |

| Melting Point | 22 to 24 °C (72 to 75 °F) | [1][3] |

| Boiling Point | 56 to 57 °C (133 to 135 °F) at 0.5 mmHg | [1][3] |

| Density | 0.95 g/cm³ | [1] |

| Flash Point | 37 °C (98.6 °F) | [5][6] |

| Autoignition Temperature | 460 °C (860 °F) | [5] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [1][2] |

| Inhalation Toxicity (LC50, Rat, 4h) | 100 mg/m³ | [1][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling.[8] It is a flammable solid or liquid, highly toxic upon inhalation, and can cause serious eye damage, skin irritation, and allergic reactions.[5][7][8][9]

GHS Hazard Statements:

Due to its slow decomposition in the presence of moisture to produce carbon dioxide gas, there is a risk of pressure buildup in sealed containers.[1] For this reason, it is typically supplied in plastic bottles rather than glass.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential.[12] Contact lenses should not be worn as they can absorb and concentrate irritants.[13]

-

Skin Protection: Chemical-resistant gloves, such as nitrile rubber (with a breakthrough time of greater than 240 minutes recommended for prolonged contact), should be worn.[13] A lab coat or chemical-resistant apron is also necessary.[13]

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[5][12] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][7]

-

Hand Protection: Gloves must be worn on clean hands. After use, hands should be washed and dried thoroughly, and a non-perfumed moisturizer is recommended.[13]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for mitigating the risks associated with this compound.

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[5][12]

-

Do not breathe dust, vapor, mist, or gas.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Wash hands thoroughly after handling.[7]

-

-

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][9] Recommended storage is often refrigerated at 2-8°C.[3]

-

Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[5][13]

-

Store in a locked cabinet or other secure location.[7]

-

Be aware of the potential for pressure buildup in containers and vent them periodically if necessary, especially if not stored refrigerated.[9]

-

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is critical. For disposal, all local, state, and federal regulations must be followed.

Spill Response

The following workflow outlines the essential steps for safely managing a this compound spill.

Caption: Workflow for responding to a this compound spill.

For minor spills, remove all ignition sources and clean up immediately, avoiding breathing vapors and contact with skin and eyes.[13] For major spills, clear the area of all personnel, move upwind, and alert emergency responders.[13]

Waste Disposal

Unused or waste this compound should be treated as hazardous waste and disposed of in accordance with all applicable regulations.[7] Do not dispose of it down the drain.[12] Empty containers may still contain hazardous residues and should be handled accordingly.[9]

First Aid Measures

The appropriate first aid measures depend on the route of exposure. Immediate medical attention is required for inhalation and eye contact.

The following diagram illustrates the recommended first aid procedures.

Caption: First aid measures for this compound exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[13]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

Experimental Protocol: Quenching of Excess this compound

It is often necessary to quench, or neutralize, excess this compound in a reaction mixture before workup to ensure its complete removal. The following protocol outlines a general and safe procedure for this purpose.

Materials:

-

Reaction mixture containing excess this compound

-

Quenching agent (e.g., 2-aminoethanol, imidazole, or a solution of aqueous ammonium (B1175870) hydroxide)

-

Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, separatory funnel, and other standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Cool the Reaction Mixture: In a chemical fume hood, cool the reaction mixture to 0 °C in an ice bath. This is to control any potential exotherm during the quenching process.

-

Slow Addition of Quenching Agent: While stirring, slowly add the chosen quenching agent to the reaction mixture.

-

Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.[1]

-

Aqueous Workup:

-

Drying and Concentration:

Note: The choice of quenching agent may depend on the stability of the desired product to the reaction conditions.

Chemical Incompatibilities

Understanding the chemical incompatibilities of this compound is crucial for preventing dangerous reactions.

Caption: Major chemical incompatibilities of this compound.

This compound should be kept away from:

-

Strong Acids and Bases: Can cause violent reactions.[5]

-

Oxidizing Agents: Contact can lead to ignition.[13]

-

Reducing Agents: Can result in violent reactions.[5]

-

Moisture: Leads to slow decomposition and the generation of carbon dioxide, which can cause pressure buildup in sealed containers.[1][2]

By adhering to the safety precautions and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work. A thorough understanding of its hazards and the implementation of robust safety protocols are paramount to ensuring a safe laboratory environment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. sciforum.net [sciforum.net]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Wikipedia [en.wikipedia.org]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its historical discovery and fundamental principles to detailed, practical applications and quantitative data, offering a valuable resource for professionals in academia and the pharmaceutical industry.

Discovery and Historical Context

The landscape of peptide synthesis was revolutionized in 1957 when Frederick C. McKay and N. F. Albertson published their work on new amine-masking groups.[2] In their seminal paper, they introduced the tert-butyloxycarbonyl (Boc) group as a protective shield for amines.[2] This discovery was born out of the need for a protecting group that could be cleaved under acidic conditions without affecting other sensitive functionalities in a growing peptide chain.[2]

The true impact of the Boc group was realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a paradigm-shifting methodology developed by R.B. Merrifield in 1963.[2] The Boc group's acid sensitivity was perfectly suited for the iterative cycles of deprotection and coupling that define SPPS, making it the standard α-amino protecting group in the field for decades.[2]

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines. Its steric bulk and electronic properties render the protected amine nucleophilically and basicity inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.[1]

Mechanism of Boc Protection

The standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a commercially available and stable solid.[1] The protection reaction is typically carried out under mild basic conditions, with the amine nitrogen acting as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

Mechanism of Boc Deprotection

The Boc group is renowned for its acid lability. Deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The reaction is initiated by the protonation of the carbamate (B1207046) oxygen.[5] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can fragment to isobutylene.[4][5]

Quantitative Data

The efficiency of Boc protection and deprotection is consistently high across a wide range of substrates. The following tables summarize representative data for these reactions.

Table 1: N-Boc Protection of Various Primary Amines

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | TEA | DCM | 2 | 95 |

| Aniline | NaHCO₃ | Dioxane/H₂O | 4 | 92 |

| Glycine Methyl Ester | TEA | MeOH | 1 | 98 |

| Cyclohexylamine | None | Water | 0.5 | 96 |

This table is a compilation of representative data and yields may vary based on specific reaction conditions and scales.

Table 2: Comparison of Boc Deprotection Methods

| Substrate | Reagent | Solvent | Time | Yield (%) |

| N-Boc-Alanine | 50% TFA | DCM | 0.5 h | >99 |

| N-Boc-Di-phenylalanine | 4M HCl | Dioxane | 1 h | 97 |

| N-Boc-Tryptophan | TMSOTf/TFA | DCM | 2 h | 95 |

| N-Boc-Methionine | 25% TFA | DCM | 2 h | >99 |

Yields are typically quantitative and depend on the substrate and workup procedure.

Experimental Protocols

The following are representative protocols for the protection and deprotection of an amine functional group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[6]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

-

Triethylamine (B128534) (TEA) (1.5 mmol, 1.5 eq) (if starting with an amine salt)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) (5-10 mL)

-

1 M HCl, saturated aqueous NaHCO₃, brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).[2]

-

If the starting material is an amine salt, add triethylamine (1.5 eq) to the solution.[6]

-

Add this compound (1.1 eq) to the stirred solution. The addition can be done in one portion.[6]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[6]

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of a Boc group from a protected amine using TFA.[4][7]

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃, brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of TFA:DCM). For peptides on solid support, a 25-50% solution of TFA in DCM is common.[7][8]

-

Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[4] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[7]

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]

-

For peptides cleaved from a solid support, the crude peptide is often precipitated with cold diethyl ether.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS.[2] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2] The permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal.[2]

Detailed SPPS Cycle Protocol:

-

Resin Preparation: The C-terminal amino acid is first anchored to a solid support (e.g., Merrifield or PAM resin).[2]

-

Deprotection: The temporary Boc protecting group is removed from the N-terminus of the resin-bound peptide using a solution of 50% TFA in DCM. A short prewash (5 minutes) is followed by the main deprotection reaction (15-25 minutes).[8]

-

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine. This is achieved by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[2][9]

-

Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU) and added to the resin to form the peptide bond. The reaction is typically agitated for 1-2 hours at room temperature.[2]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous HF.[2]

Conclusion

The discovery of the tert-butoxycarbonyl protecting group was a watershed moment in synthetic organic chemistry. Its unique combination of stability and selective, mild acid lability has made it an indispensable tool for chemists for over six decades. From its foundational role in the development of solid-phase peptide synthesis to its continued widespread use in the synthesis of complex pharmaceuticals, the Boc group remains a testament to the power of strategic molecular protection in the art of chemical synthesis. This guide has provided a comprehensive overview of its history, chemistry, and practical application, equipping researchers with the knowledge to effectively utilize this sentinel of synthesis in their own endeavors.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) or Boc₂O, is a cornerstone reagent in modern organic synthesis. Its principal application lies in the protection of amine functionalities as their tert-butoxycarbonyl (Boc) carbamate (B1207046) derivatives. This protection strategy is integral to multi-step synthetic campaigns, particularly in peptide synthesis and the development of complex pharmaceutical agents, due to the Boc group's stability across a wide range of chemical conditions and its facile, acid-labile removal. This guide provides an in-depth overview of the physical properties, spectral characteristics, and core applications of di-tert-butyl dicarbonate.

Core Physical and Chemical Properties

This compound is a colorless solid or liquid at room temperature, a characteristic owed to its low melting point. It is widely soluble in most organic solvents but is insoluble in water.[1][2][3] Below is a summary of its key physical properties.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₈O₅ | [1][4] |

| Molar Mass | 218.25 g/mol | [2][5] |

| Appearance | Colorless solid or oil | [1][2] |

| Melting Point | 22 to 24 °C (72 to 75 °F) | [1][2] |

| Boiling Point | 56 to 57 °C at 0.5 mmHg | [1][4][5] |

| Density | 0.95 g/cm³ at 25 °C | [1][4][6] |

| Refractive Index (n₂₀/D) | 1.409 | [4][5][6] |

| Solubility | Soluble in most organic solvents such as THF, dioxane, alcohols, acetone, and acetonitrile (B52724). Insoluble in water. | [1][3][4] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The key spectral data are summarized below.

| Spectrum | Key Peaks and Characteristics | References |

| ¹H NMR | A single sharp peak (singlet) is observed at approximately δ 1.50 ppm in CCl₄, corresponding to the 18 equivalent protons of the two tert-butyl groups. | [7][8] |

| ¹³C NMR | The ¹³C NMR spectrum shows characteristic peaks for the quaternary carbons of the tert-butyl groups and the carbonyl carbons. | [9] |

| Infrared (IR) | The IR spectrum is dominated by strong carbonyl (C=O) stretching absorptions. Typical values are observed around 1810 cm⁻¹ and 1765 cm⁻¹. | [7][10] |

| Mass Spectrometry (MS) | The mass spectrum exhibits characteristic fragmentation patterns. Common fragments include m/z values of 59, 57, 56, 44, and 41. | [7] |

The Boc Protection/Deprotection Workflow

The primary utility of this compound is to install the Boc protecting group onto an amine. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The subsequent deprotection is typically achieved under acidic conditions, which selectively cleaves the carbamate to regenerate the amine.

Experimental Protocols

Detailed below are generalized methodologies for the spectroscopic analysis of this compound and its application in amine protection.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The progress of reactions involving Boc₂O can be monitored by observing the disappearance of the singlet at δ 1.50 and the appearance of new signals corresponding to the product.[7]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a low-melting solid or liquid, an attenuated total reflectance (ATR) IR spectrum can be obtained directly by placing a small drop of the neat substance onto the ATR crystal. Alternatively, a spectrum can be acquired by placing a thin layer of the compound between two potassium bromide (KBr) plates.[9]

-

Data Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹). Key diagnostic peaks are the strong C=O stretching bands.[7][9]

-

-

Mass Spectrometry (MS):

-

Sample Preparation (LC-MS): Prepare a dilute solution of the sample in a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of formic acid for MS compatibility.[11][12]

-

Data Acquisition (LC-MS): Inject the sample into a liquid chromatograph coupled to a mass spectrometer (e.g., ESI-Q-TOF). A common setup involves a C18 reverse-phase column with a gradient elution.[9] Mass analysis in negative ionization mode is often used.[9]

-

Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to achieve a concentration of approximately 0.1-0.5 M.[1]

-

Base Addition (Optional but common): Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 equivalents) or 4-(dimethylamino)pyridine (DMAP) for less reactive amines, to the solution and stir for 5-10 minutes at room temperature.[1]

-

Reagent Addition: Add this compound (1.1 equivalents) portion-wise to the stirred solution.[1] The reaction is often exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.[1]

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with a suitable solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected amine.[1]

-

Purification: If required, purify the product by column chromatography on silica (B1680970) gel.[1]

Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA), often used as a 25-50% solution in DCM, to the stirred solution at room temperature.[3][5] The evolution of carbon dioxide gas is typically observed.[5]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is usually rapid, often completing within 30-60 minutes.

-

Work-up and Isolation: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.[1] The resulting amine is usually obtained as its TFA salt.[2] To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated sodium bicarbonate solution, then with brine.[1] Dry the organic layer and concentrate under reduced pressure to yield the deprotected amine.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound(24424-99-5) 1H NMR [m.chemicalbook.com]

- 9. This compound | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(24424-99-5) IR Spectrum [chemicalbook.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Chemical Compatibility of Boc Anhydride

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is a cornerstone reagent in modern organic synthesis, primarily for the protection of amine functionalities. Its widespread use is attributed to the stability of the resulting tert-butoxycarbonyl (Boc) protecting group under a variety of reaction conditions, coupled with the ease of its removal under specific acidic conditions. This technical guide provides an in-depth analysis of the chemical compatibility of Boc anhydride and the N-Boc protected moiety with a wide range of reagents encountered in chemical research and drug development.

Core Principles of Boc Protection and Compatibility

The Boc group is introduced by the reaction of an amine with Boc anhydride. This reaction transforms the nucleophilic and basic amine into a neutral carbamate (B1207046), thus rendering it unreactive towards many reagents. The compatibility of a Boc-protected compound is largely dictated by the stability of this carbamate linkage.

dot

Caption: Mechanism of Amine Protection using Boc Anhydride.

Compatibility with Acidic and Basic Reagents

The stability of the Boc group is highly dependent on the pH of the reaction medium. It is generally stable to basic and weakly acidic conditions but is readily cleaved by strong acids.

Table 1: Compatibility of N-Boc Group with Acids and Bases

| Reagent Class | Reagent Example(s) | Compatibility | Conditions & Remarks |

| Strong Acids | Trifluoroacetic acid (TFA), HCl, H₂SO₄ | Incompatible | Rapid cleavage occurs at room temperature. TFA in dichloromethane (B109758) (DCM) is a common deprotection cocktail.[1] |

| Weak Acids | Acetic acid, Pyridinium p-toluenesulfonate (PPTS) | Generally Compatible | Stable under typical reaction conditions. Prolonged exposure or heat may lead to slow cleavage. |

| Lewis Acids | ZnBr₂, AlCl₃, TMSI | Variable/Incompatible | Can be used for selective deprotection, often under milder conditions than strong Brønsted acids.[2] |

| Strong Bases | NaOH, KOH, t-BuOK | Compatible | The Boc group is stable to strong aqueous and non-aqueous bases. |

| Weak Bases | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), NaHCO₃ | Compatible | Routinely used in reactions involving Boc-protected compounds without cleavage. |

Compatibility with Nucleophilic Reagents

The carbonyl group of the Boc-carbamate is significantly less electrophilic than the carbonyls of Boc anhydride itself. Therefore, once the amine is protected, it is resistant to attack by most nucleophiles.

Table 2: Compatibility of N-Boc Group with Nucleophiles

| Reagent Class | Reagent Example(s) | Compatibility | Conditions & Remarks |

| Amines | Primary and secondary amines | Compatible | No reaction with the Boc-carbamate. |

| Alcohols/Alkoxides | Methanol, Sodium methoxide | Compatible | Stable under standard conditions. |

| Thiols/Thiolates | Thiophenol | Compatible | Stable. |

| Hydrazines | Hydrazine hydrate | Compatible | The Boc group is stable to hydrazine, which is often used to cleave other protecting groups (e.g., phthalimides). |

It is important to note that while the Boc-protected amine is stable, Boc anhydride itself will react readily with nucleophiles . During a protection reaction, the primary competition is between the target amine and other nucleophiles present in the reaction mixture.

Compatibility with Reducing and Oxidizing Agents

The Boc group exhibits excellent stability towards a wide array of reducing and oxidizing agents, making it a valuable protecting group in multi-step syntheses.

Table 3: Compatibility of N-Boc Group with Reducing and Oxidizing Agents

| Reagent Class | Reagent Example(s) | Compatibility | Conditions & Remarks |

| Catalytic Hydrogenation | H₂, Pd/C | Compatible | The Boc group is stable to catalytic hydrogenation, providing orthogonality with groups like Cbz and benzyl (B1604629) esters. |

| Metal Hydrides | Sodium borohydride (B1222165) (NaBH₄) | Generally Compatible | The Boc group is stable to NaBH₄. However, some reports suggest that under certain conditions with specific substrates, deprotection can occur. |

| Lithium aluminum hydride (LiAlH₄) | Generally Compatible | While generally stable, reactivity can be substrate-dependent. Anhydrides, including Boc anhydride, are reduced by LiAlH₄.[3] | |

| Dissolving Metal Reductions | Na/NH₃ | Compatible | The Boc group is stable under these conditions. |

| Chromium-based Oxidants | Pyridinium chlorochromate (PCC), CrO₃ | Compatible | The Boc group is stable to these reagents. |

| Permanganate (B83412) Oxidants | Potassium permanganate (KMnO₄) | Compatible | The Boc group is stable to KMnO₄. |

| Periodinane Oxidants | Dess-Martin periodinane (DMP) | Compatible | The Boc group is stable to DMP. |

| Peroxides | m-CPBA, H₂O₂ | Compatible | The Boc group is stable to peroxy acids. |

Compatibility with Organometallic Reagents

Organometallic reagents, being strong nucleophiles and bases, present a significant compatibility challenge for Boc anhydride, though the protected Boc-carbamate can be more stable.

Table 4: Compatibility with Organometallic Reagents

| Reagent Class | Reagent Example(s) | Compatibility (Boc Anhydride) | Compatibility (N-Boc Group) | Conditions & Remarks |

| Grignard Reagents | RMgX | Incompatible | Generally Compatible | Boc anhydride will be readily attacked by Grignard reagents. The N-Boc group is generally stable, although reactivity can be observed with highly reactive Grignard reagents or at elevated temperatures.[4] |

| Organolithium Reagents | RLi | Incompatible | Generally Compatible | Similar to Grignard reagents, Boc anhydride is incompatible. The N-Boc group is largely stable but can be attacked by more reactive organolithiums. |

| Organocuprates | R₂CuLi | Incompatible | Compatible | Boc anhydride will react, while the N-Boc group is stable. |

dot

Caption: Decision workflow for assessing Boc group compatibility.

Experimental Protocols

General Protocol for Boc Protection of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using Boc anhydride.

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a mixture of dioxane and water.

-

Base Addition: Add a base (1.1-1.5 equivalents), such as triethylamine or sodium bicarbonate.

-

Boc Anhydride Addition: Slowly add a solution of Boc anhydride (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Protocol for Testing the Chemical Compatibility of a Boc-Protected Amine

This protocol provides a framework for assessing the stability of a Boc-protected compound to a specific reagent.

-

Sample Preparation: Dissolve a known amount of the purified Boc-protected amine in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add the test reagent (e.g., oxidizing agent, reducing agent, etc.) in a desired stoichiometry (e.g., 1.1 equivalents) at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Stir the mixture and monitor the reaction over time using a suitable analytical technique (TLC, LC-MS, or NMR). Aliquots can be taken at various time points (e.g., 1h, 4h, 12h, 24h).

-

Analysis: Analyze the reaction mixture for the presence of the starting material, the deprotected amine, and any potential side products. Quantify the extent of decomposition of the starting material.

-

Control Experiment: Run a parallel experiment without the test reagent to ensure the stability of the Boc-protected amine under the reaction conditions (solvent, temperature, time).

dot

Caption: Experimental workflow for compatibility testing.

Conclusion

Boc anhydride is a versatile and widely used reagent for the protection of amines due to the robust nature of the resulting Boc-carbamate. The Boc group offers excellent stability towards a broad range of nucleophiles, bases, and most oxidizing and reducing agents. The primary incompatibility of the Boc group is with strong acidic conditions, which are exploited for its removal. While the protected amine is generally stable, Boc anhydride itself is reactive towards strong nucleophiles, including organometallic reagents. A thorough understanding of these compatibility profiles is crucial for the strategic design and successful execution of complex multi-step syntheses in research and drug development.

References

The Principle of Amine Protection Using Boc Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceutical agents.[1] Its widespread adoption is attributed to the simplicity of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal.[1] This guide provides a comprehensive overview of the principles and practices of amine protection using di-tert-butyl dicarbonate (B1257347) (Boc anhydride), offering a valuable resource for researchers and professionals in drug development.

Core Principles of Boc Protection

The fundamental principle of amine protection is to temporarily mask the nucleophilic and basic nature of the amine functionality, thereby enabling chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1][2] The Boc group, introduced by reacting an amine with Boc anhydride (B1165640) ((Boc)₂O), forms a stable N-tert-butoxycarbonyl carbamate (B1207046) derivative.[1][3]

A significant advantage of the Boc group is its orthogonality to other common amine protecting groups. For instance, it remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions employed for the removal of the benzyloxycarbonyl (Cbz) group.[1][4] This orthogonality is of paramount importance in multi-step synthetic strategies, such as solid-phase peptide synthesis (SPPS).[1]

Reaction Mechanism of Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[2][5] This intermediate then collapses, eliminating a tert-butoxycarbonyl group, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide gas.[1]

The reaction can be carried out with or without a base.[1][4] In the absence of a base, the amine starting material can act as the base to deprotonate the positively charged nitrogen in the intermediate. When a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), is employed, it facilitates the deprotonation of the intermediate, which can accelerate the reaction rate.[1]

Reaction Mechanism of Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[5] The mechanism involves the initial protonation of the carbonyl oxygen of the carbamate, which enhances the leaving group ability of the tert-butoxycarbonyl group.[1][2] The protonated carbamate then undergoes fragmentation to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture, deprotonate to form isobutylene (B52900) gas, or undergo polymerization.[1] The deprotection is generally a clean and rapid reaction, with the volatile byproducts being easily removed.[1]

Quantitative Data

The efficiency of both the protection and deprotection reactions is influenced by several factors, including the substrate's steric and electronic properties, the choice of solvent, the presence and type of base or catalyst, reaction temperature, and time. The following tables summarize typical quantitative data for these transformations.

Table 1: Typical Conditions and Yields for Boc Protection of Amines [1]

| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 1 - 4 | >95 |

| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 2 - 8 | >90 |

| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp. - 50 | 4 - 24 | 85 - 95 |

| Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp. | 2 - 6 | >90 |

Table 2: Common Conditions for Boc Deprotection [1]

| Reagent | Solvent | Temperature (°C) | Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 2 h |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 4 h |

| Phosphoric Acid | Tetrahydrofuran (THF) | Room Temp. | High yielding |

| Zinc Bromide | Dichloromethane (DCM) | Room Temp. | Overnight |

| Montmorillonite K10 clay | Dichloroethane | Room Temp. | Selective for aromatic N-Boc |

Experimental Protocols

General Procedure for N-Boc Protection of a Primary Aliphatic Amine

Materials:

-

Primary aliphatic amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the primary aliphatic amine in dichloromethane.

-

Add triethylamine to the solution and stir.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.[1]

General Procedure for N-Boc Deprotection using Trifluoroacetic Acid

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-50% in DCM)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Add the trifluoroacetic acid solution to the reaction mixture.

-

Stir the reaction at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.

-

The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated sodium bicarbonate solution.[1]

Conclusion

The Boc group remains an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its ease of introduction, stability to a wide range of reagents, and facile cleavage under mild acidic conditions make it a preferred choice for amine protection in numerous synthetic endeavors. A thorough understanding of the underlying principles, reaction mechanisms, and experimental protocols is crucial for its successful implementation in the synthesis of complex molecules, particularly in the context of drug discovery and development. This guide provides a foundational understanding to aid researchers in the effective application of this robust protecting group strategy.

References

An In-Depth Technical Guide to the Decomposition Products and Pathways of Di-tert-butyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals